molecular formula C13H14ClNO B1362064 4-Phenyl-m-anisidine hydrochloride CAS No. 206761-86-6

4-Phenyl-m-anisidine hydrochloride

Cat. No.: B1362064
CAS No.: 206761-86-6
M. Wt: 235.71 g/mol
InChI Key: RQDFSDFBXBZRCC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that aniline derivatives, such as 4-phenyl-m-anisidine hydrochloride, can act as nucleophilic catalysts in acylhydrazone formation . This suggests that the compound may interact with its targets through nucleophilic catalysis, leading to changes in the targets’ structure or function.

Biochemical Pathways

Given its role as a nucleophilic catalyst in acylhydrazone formation , it may be involved in pathways related to this reaction. The downstream effects of these pathways would depend on the specific targets and the nature of the changes induced by the compound.

Biochemical Analysis

Biochemical Properties

4-Phenyl-m-anisidine hydrochloride plays a significant role in biochemical reactions, particularly in the study of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form Schiff bases with aldehydes and ketones, which are crucial in detecting oxidation products in fats and oils . These interactions are essential for understanding the biochemical pathways and mechanisms in which this compound is involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form Schiff bases with aldehydes and ketones suggests its role in modulating cellular responses to oxidative stress . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is involved in enzyme inhibition or activation, depending on the specific biochemical context. The compound’s ability to form Schiff bases indicates its potential to interact with nucleophilic sites on enzymes and proteins, leading to changes in their activity and function . These interactions can result in alterations in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s impact on cellular function changes significantly beyond a certain dosage . It is essential to determine the optimal dosage to minimize adverse effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s ability to form Schiff bases suggests its role in modulating metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, influencing their biochemical pathways and functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation within cells . These interactions determine the compound’s bioavailability and its ability to exert its biochemical effects in different cellular compartments.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-m-anisidine hydrochloride typically involves the reaction of m-anisidine with phenylboronic acid under specific conditions. One common method includes the use of palladium-catalyzed Suzuki-Miyaura coupling reactions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like ethanol or water. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The final product is then purified through crystallization or recrystallization techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-m-anisidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Phenyl-m-anisidine hydrochloride has diverse applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-m-anisidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to act as a nucleophilic catalyst in various reactions sets it apart from other similar compounds .

Properties

IUPAC Name

3-methoxy-4-phenylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDFSDFBXBZRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375131
Record name 4-phenyl-m-anisidine hcl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206761-86-6
Record name 4-phenyl-m-anisidine hcl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206761-86-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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